molecular formula C17H18N2O3 B5558035 N-[4-(acetylamino)phenyl]-2-(4-methylphenoxy)acetamide

N-[4-(acetylamino)phenyl]-2-(4-methylphenoxy)acetamide

Cat. No. B5558035
M. Wt: 298.34 g/mol
InChI Key: UPGMAYSMLPKTHY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-[4-(acetylamino)phenyl]-2-(4-methylphenoxy)acetamide and related compounds involves multi-step chemical reactions, highlighting the complexity and precision required in organic synthesis. Studies like those conducted by Navarrete-Vázquez et al. (2011) and Gemborys et al. (1978) describe detailed synthesis routes, including reactions of paracetamol with ethyl 2-bromo-2-methylpropionate and the reduction of potassium p-nitrophenyl sulfate, respectively, to yield such compounds (Navarrete-Vázquez et al., 2011) (Gemborys et al., 1978).

Molecular Structure Analysis

The molecular structure of N-[4-(acetylamino)phenyl]-2-(4-methylphenoxy)acetamide and its analogs has been elucidated using techniques like single-crystal X-ray diffraction. Research by Navarrete-Vázquez et al. (2011) provides insights into the compound's crystal structure, revealing hydrogen-bonding interactions that contribute to its stability (Navarrete-Vázquez et al., 2011).

Chemical Reactions and Properties

The reactivity and chemical behavior of N-[4-(acetylamino)phenyl]-2-(4-methylphenoxy)acetamide under various conditions have been a focus of several studies. For instance, the work of Vavasori et al. (2023) on the reductive carbonylation of nitrobenzene to form related compounds showcases the selectivity and potential utility of such reactions in pharmaceutical applications (Vavasori et al., 2023).

Physical Properties Analysis

Physical properties such as solubility, melting point, and crystalline structure are crucial for understanding the practical applications and handling of the compound. The detailed characterization, including crystallography reported by Caira et al. (1999), provides a foundation for understanding these aspects (Caira et al., 1999).

Scientific Research Applications

Organic Synthesis and Chemical Properties

N-[4-(acetylamino)phenyl]-2-(4-methylphenoxy)acetamide serves as an intermediate in the synthesis of complex molecules. For example, chemoselective acetylation techniques utilize similar compounds for the synthesis of intermediates in antimalarial drugs. These processes emphasize the importance of selecting appropriate acyl donors and optimizing reaction conditions to achieve desired selectivity and yield. The study by Magadum and Yadav (2018) on the chemoselective monoacetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide using immobilized lipase showcases the application of such compounds in synthesizing intermediates for natural product synthesis and highlights the kinetic aspects of these reactions (Deepali B Magadum & G. Yadav, 2018).

Pharmacological Applications

In pharmacology, compounds like N-[4-(acetylamino)phenyl]-2-(4-methylphenoxy)acetamide are explored for their potential medicinal properties. For instance, synthesized derivatives of acetamide have been studied for their anticancer, anti-inflammatory, and analgesic activities. A notable study by Rani et al. (2014) developed new chemical entities, including 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives, assessing their activity against various cancer cell lines and inflammatory models. This research underscores the therapeutic potential of acetamide derivatives in treating diseases with inflammatory components and pain (P. Rani, D. Pal, R. Hegde & S. R. Hashim, 2014).

Analytical Chemistry Applications

In analytical chemistry, derivatives of N-[4-(acetylamino)phenyl]-2-(4-methylphenoxy)acetamide are utilized as standards or reagents in the quantification of pharmaceutical compounds. Techniques such as gas chromatography and high-performance liquid chromatography (HPLC) employ these compounds for the accurate and precise determination of active pharmaceutical ingredients in various formulations. The development and optimization of HPLC methods for determining related and degradation products in acetaminophen tablets, as described by Damjanoska et al. (2020), exemplify the importance of such compounds in ensuring the quality and safety of pharmaceutical products (Aleksandra Damjanoska et al., 2020).

properties

IUPAC Name

N-(4-acetamidophenyl)-2-(4-methylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O3/c1-12-3-9-16(10-4-12)22-11-17(21)19-15-7-5-14(6-8-15)18-13(2)20/h3-10H,11H2,1-2H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPGMAYSMLPKTHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(acetylamino)phenyl]-2-(4-methylphenoxy)acetamide

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